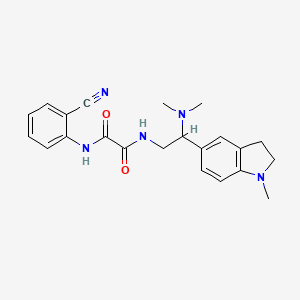

![molecular formula C20H17N5O3 B3003265 2,3-二甲氧基-N-[3-([1,2,4]三唑并[4,3-b]哒嗪-6-基)苯基]苯甲酰胺 CAS No. 891113-59-0](/img/structure/B3003265.png)

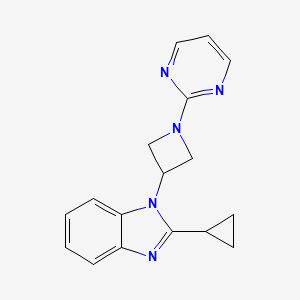

2,3-二甲氧基-N-[3-([1,2,4]三唑并[4,3-b]哒嗪-6-基)苯基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

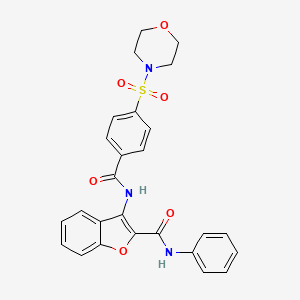

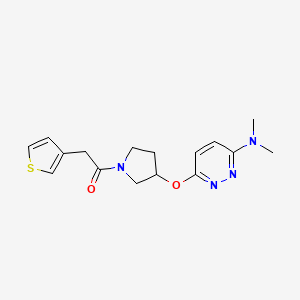

The compound “2,3-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide” is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring and a pyridazine ring . The 1,2,4-triazole ring is a versatile scaffold in medicinal chemistry, with applications in various areas of drug design . The pyridazine ring is a bioisostere of the purine ring, which has been proposed as a possible surrogate of the purine ring .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves several steps, including the formation of the triazole ring and the introduction of various substituents . The choice of substituents can significantly influence the biological activity of the resulting compounds .Molecular Structure Analysis

The molecular structure of “2,3-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide” is characterized by the presence of a 1,2,4-triazole ring and a pyridazine ring . These rings are isoelectronic with the purine ring, suggesting that this compound could interact with biological receptors with high affinity .Chemical Reactions Analysis

The chemical reactions involving “2,3-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide” are likely to be influenced by the presence of the 1,2,4-triazole and pyridazine rings . These rings can participate in various types of reactions, including nucleophilic substitutions and electrophilic additions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide” are likely to be influenced by the presence of the 1,2,4-triazole and pyridazine rings . These rings can contribute to the stability of the compound and its solubility in various solvents .科学研究应用

抗增殖活性

2,3-二甲氧基-N-[3-([1,2,4]三唑并[4,3-b]哒嗪-6-基)苯基]苯甲酰胺及其衍生物在抗增殖活性方面显示出显着的潜力。例如,Ilić 等人 (2011) 的一项研究描述了 [1,2,4]三唑并[4,3-b]哒嗪-6-氧基衍生物的合成,这些衍生物已证明对内皮细胞和肿瘤细胞的增殖具有抑制作用 (Ilić 等人,2011)。

抗病毒特性

与 2,3-二甲氧基-N-[3-([1,2,4]三唑并[4,3-b]哒嗪-6-基)苯基]苯甲酰胺相关的化合物已表现出显着的抗病毒活性。Shamroukh 和 Ali (2008) 报道,一些新型三唑并[4,3-b]哒嗪衍生物对甲型肝炎病毒表现出有希望的抗病毒活性 (Shamroukh 和 Ali,2008)。

抗菌和抗真菌作用

该化学类别中的化合物也因其抗菌和抗真菌特性而受到研究。Patel 和 Patel (2015) 合成了具有显着抗菌活性的衍生物,这些衍生物对革兰氏阳性菌和革兰氏阴性菌均有效,并且对各种真菌具有抗真菌活性 (Patel 和 Patel,2015)。

结构和计算分析

这些化合物的结构和计算分析提供了对其潜在药用价值的见解。例如,Sallam 等人 (2021) 对哒嗪类似物进行了密度泛函理论计算和 Hirshfeld 表面分析,有助于更深入地了解其结构特性 (Sallam 等人,2021)。

潜在杀虫应用

探索进一步的应用,Soliman 等人 (2020) 合成了一系列化合物,包括三唑并[1,5-a]嘧啶和三唑并[4,3-a]嘧啶衍生物,并研究了它们作为棉铃虫杀虫剂的潜力,棉铃虫是斜纹夜蛾 (Soliman 等人,2020)。

作用机制

Target of Action

It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .

Mode of Action

It is known that nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 and phenyl moieties have a key interaction in the active site of the enzyme . This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

It is known that triazole-based compounds have been associated with a wide range of medicinal applications, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It is known that the ability of hydrogen bond accepting and donating characteristics makes triazole-based compounds a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors . This suggests that the compound may have favorable pharmacokinetic properties

未来方向

The future research on “2,3-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide” could focus on exploring its potential applications in medicinal chemistry . The 1,2,4-triazole ring is a versatile scaffold that can be used to design a wide range of biologically active compounds . Therefore, this compound could serve as a starting point for the development of new drugs with improved efficacy and selectivity .

属性

IUPAC Name |

2,3-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O3/c1-27-17-8-4-7-15(19(17)28-2)20(26)22-14-6-3-5-13(11-14)16-9-10-18-23-21-12-25(18)24-16/h3-12H,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPVWMSHZAVWQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-(2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B3003190.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3003192.png)

![3-Bromoimidazo[1,5-a]pyrimidine](/img/structure/B3003193.png)

![[2-[(2-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B3003195.png)

![[4-(2-Methoxyphenyl)piperazin-1-yl]acetic acid](/img/structure/B3003204.png)